
4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds and is composed of a benzothiazole ring, an oxadiazole ring, and an amine group.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes that are involved in cell proliferation and survival. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which triggers apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its potency. It has been reported to have high activity against cancer cells and fungal and bacterial pathogens. Another advantage is its low toxicity, which makes it a potential candidate for drug development. However, one of the limitations is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine. One potential direction is the development of analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-mercaptobenzothiazole with hydrazine hydrate in the presence of sodium hydroxide to obtain 2-(5-bromo-1,3-benzothiazol-2-yl) hydrazine. This intermediate is then reacted with ethyl chloroformate and sodium azide to obtain the final product.
Aplicaciones Científicas De Investigación
4-(5-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungal and bacterial pathogens.
Propiedades
IUPAC Name |
4-(5-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4OS/c10-4-1-2-6-5(3-4)12-9(16-6)7-8(11)14-15-13-7/h1-3H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMDAWSVQZSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


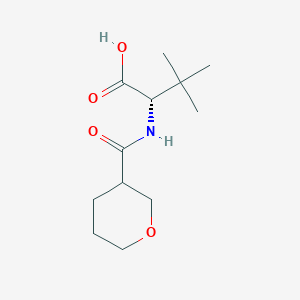
![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
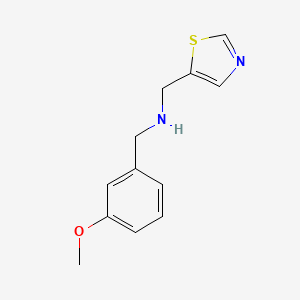
![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
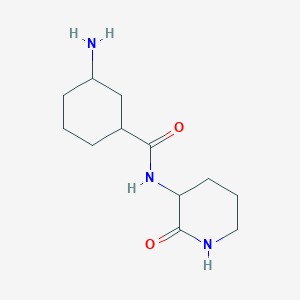
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7568085.png)
![5-Methyl-4-[(1-methylpyrazol-4-yl)methylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7568093.png)
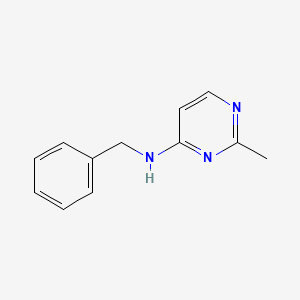
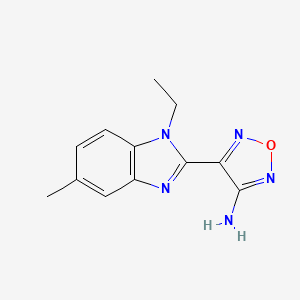

![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)